![molecular formula C22H30O4 B12614225 1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] CAS No. 920973-41-7](/img/structure/B12614225.png)
1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is an organic compound with a complex structure It consists of two benzene rings connected by an ethane bridge, with each benzene ring substituted by two methoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] typically involves the reaction of 3,5-bis(methoxymethyl)benzene with ethane-1,1-diyl dichloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxymethyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Similar structure but with different substituents.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another related compound with different functional groups.
1,1’-(Ethane-1,2-diyl)bis[3-ethyl-1H-imidazol-3-ium]bis(hexafluorido phosphate): A compound with a similar ethane bridge but different substituents.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920973-41-7 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-[1-[3,5-bis(methoxymethyl)phenyl]ethyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C22H30O4/c1-16(21-8-17(12-23-2)6-18(9-21)13-24-3)22-10-19(14-25-4)7-20(11-22)15-26-5/h6-11,16H,12-15H2,1-5H3 |
InChIキー |
SMKFQRZCVPWFMW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)COC)COC)C2=CC(=CC(=C2)COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


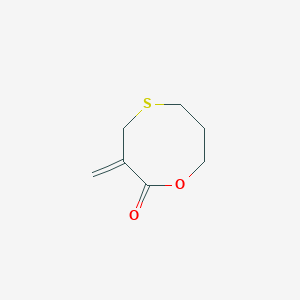

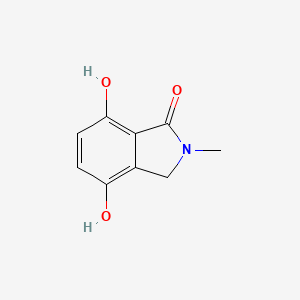
![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
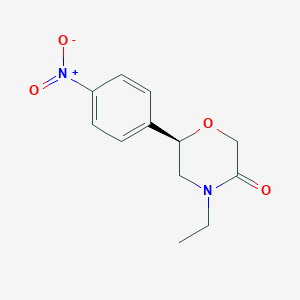
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)
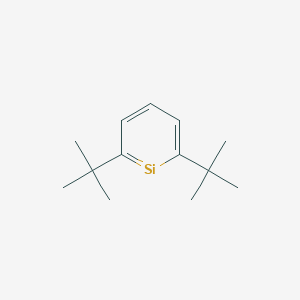
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
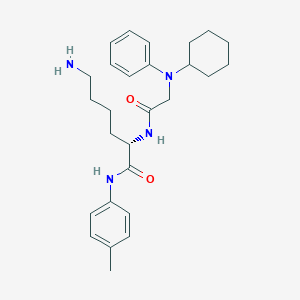
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
